molecular formula C10H21NO B13524023 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine

1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine

Cat. No.: B13524023
M. Wt: 171.28 g/mol
InChI Key: GCBYWYOFGDXISI-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine is a chemical compound of interest in specialized organic synthesis and research applications. This molecule features a cyclopentyl core substituted with both a 2-methoxyethyl chain and an N-methylmethanamine group, a structure that suggests potential as a building block or intermediate in the development of more complex molecules. The compound is structurally characterized as an amine derivative. Amines are fundamental functional groups in organic chemistry and are widely utilized in the pharmaceutical and agrochemical industries for the synthesis of active ingredients . The presence of the ether linkage within the 2-methoxyethyl side chain is a notable feature, as ether solvents like the related Cyclopentyl Methyl Ether (CPME) are valued in process chemistry for their low peroxide formation rate, high stability under acidic and basic conditions, and high boiling point, making them attractive, greener alternatives to traditional solvents like THF . This product is strictly for Research Use Only (RUO) . It is intended for use in laboratory settings by qualified researchers and is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all relevant safety protocols before handling.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(2-methoxyethyl)cyclopentyl]-N-methylmethanamine

InChI

InChI=1S/C10H21NO/c1-11-9-10(7-8-12-2)5-3-4-6-10/h11H,3-9H2,1-2H3

InChI Key

GCBYWYOFGDXISI-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCC1)CCOC

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely employed method for synthesizing alkylated amines such as 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine. This method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.

Typical procedure:

  • Dissolve the amine (e.g., N-methylmethanamine) in a suitable solvent such as methanol or dichloromethane.
  • Add the aldehyde or ketone precursor bearing the 1-(2-methoxyethyl)cyclopentyl moiety.
  • Introduce a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under controlled temperature (0–20 °C).
  • Stir the reaction mixture for 16–28 hours at ambient temperature to ensure complete conversion.
  • Work-up involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by flash column chromatography.

This method yields the desired secondary amine with high selectivity and minimal side reactions. The reductive amination conditions can be fine-tuned to optimize yield and purity by adjusting solvent, temperature, and reagent stoichiometry.

Alkylation of Secondary Amines

Another common synthetic route involves the alkylation of cyclopentyl derivatives with 2-methoxyethyl halides followed by N-methylation.

Key steps:

  • Start with cyclopentylamine or a protected derivative.
  • React with 2-methoxyethyl bromide or chloride under basic conditions (e.g., potassium carbonate or sodium hydride) to introduce the 2-methoxyethyl substituent.
  • Subsequent methylation of the amine nitrogen can be performed using methyl iodide or formaldehyde with formic acid (Eschweiler–Clarke reaction).
  • Purification is achieved through standard chromatographic techniques.

This method allows for modular synthesis and flexibility in modifying the cyclopentyl substituent.

Mitsunobu Reaction for Functionalization

Functionalization of the primary alcohol precursor with 2-methoxyethyl groups can be achieved via the Mitsunobu reaction, which converts alcohols into ethers.

Procedure highlights:

  • The primary alcohol on the cyclopentyl ring is reacted with 2-methoxyethanol under Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
  • This reaction proceeds under mild conditions and provides high regioselectivity.
  • The resulting ether intermediate is then subjected to amination or reductive amination to install the N-methylmethanamine group.

This method is beneficial for introducing the 2-methoxyethyl group with control over stereochemistry.

Sulfonylation and Protection Strategies

For more complex synthetic routes, amine protection and sulfonylation are employed to stabilize intermediates or direct reactivity.

  • Amines can be protected using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during multi-step synthesis.
  • Sulfonyl chlorides can be used to introduce sulfonamide groups as protecting or activating groups.
  • Deprotection is carried out under acidic or basic conditions to regenerate the free amine for further functionalization.

These strategies are particularly useful in library synthesis and medicinal chemistry optimization.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations
Reductive Amination Aldehyde + N-methylmethanamine + NaBH3CN, MeOH, 20 °C, 16 h High selectivity, mild conditions Requires careful control of pH and stoichiometry
Alkylation Cyclopentylamine + 2-methoxyethyl halide + base Modular, straightforward Possible over-alkylation
Mitsunobu Reaction Alcohol + 2-methoxyethanol + DEAD + PPh3 Regioselective ether formation Use of toxic reagents, sensitive to moisture
Sulfonylation & Protection Amine + Boc2O, Et3N; Sulfonyl chloride + base Protects amines, enables complex synthesis Additional steps, requires deprotection

Research Findings and Optimization Insights

  • Reductive amination conditions have been optimized for temperature (0–20 °C) and solvent choice (methanol, dichloromethane) to maximize yield and minimize side products.
  • Use of molecular sieves during reductive amination improves reaction efficiency by removing water, shifting equilibrium towards product formation.
  • Alkylation reactions benefit from the use of non-nucleophilic bases such as potassium carbonate to prevent side reactions.
  • Protecting groups like Boc enhance the stability of intermediates during multi-step syntheses and allow selective functionalization of amine groups.
  • Purification by flash column chromatography is standard, with solvent systems tailored to the polarity of the compound and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, resulting in the formation of new substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Cyclic Substituents

1-[1-(2-Methoxyethyl)piperidin-3-yl]-N-methylmethanamine
  • Structure : Replaces the cyclopentyl group with a piperidine ring.
  • This may enhance receptor binding affinity compared to the cyclopentyl analogue but reduce metabolic stability due to enzymatic oxidation of the piperidine ring .
1-(4-Chlorophenylcyclopentyl)methanamine
  • Structure : Features a 4-chlorophenyl substituent instead of 2-methoxyethyl.
  • Chlorine atoms can also improve target binding via hydrophobic interactions, as seen in antidepressants like maprotiline .

Analogues with Aromatic and Heterocyclic Modifications

1-(2-Chloro-5-Nitrophenyl)-N-methylmethanamine
  • Structure : Contains a nitro group and chlorine on the phenyl ring.
  • Impact: The electron-withdrawing nitro group increases reactivity and may improve binding to serotonin or norepinephrine transporters. However, nitro groups are associated with toxicity risks, limiting therapeutic utility .
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
  • Structure : Incorporates a fluorophenyl-pyrazole heterocycle.
  • Impact : Fluorine enhances metabolic stability and bioavailability. The pyrazole ring introduces planar rigidity, which may improve selectivity for kinase targets, as seen in antitubercular agents .

Pharmacologically Active Homologues

1-(4,5-Dichloroanthracen-yl)-N-methylmethanamine (Compound 5)
  • Activity : Demonstrated 84% reduction in immobility time in the forced swimming test (FST) at 80 mg/kg, indicating potent antidepressant effects.
  • Comparison : The dichloroanthracene core provides π-π stacking interactions with receptors, enhancing potency. However, the bulky tetracyclic structure may limit bioavailability compared to the simpler cyclopentyl analogue .
Benzoctamine and Maprotiline
  • Activity : Clinically used antidepressants with tricyclic structures.
  • Comparison : The target compound’s cyclopentyl-methoxyethyl structure avoids the cardiotoxic risks associated with tricyclic antidepressants, offering a safer profile with comparable rigidity for receptor engagement .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(4-Chlorophenyl) Analogue Piperidine Derivative
Molecular Weight (g/mol) ~230 215.7 ~240
logP ~2.0 (estimated) 3.5 1.8
Water Solubility Moderate (methoxy group) Low High (piperidine N)
Metabolic Stability High (lack of labile groups) Moderate (C-Cl bond cleavage) Low (piperidine oxidation)

Key Observations :

  • The methoxyethyl group balances lipophilicity and solubility, avoiding extremes seen in chlorinated (high logP) or piperidine (low logP) analogues.
  • The cyclopentyl core provides rigidity without the metabolic liabilities of aromatic or heterocyclic systems .

Biological Activity

1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine, also known as a methoxymethyl cyclopentyl derivative, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

  • Chemical Formula : C9H19NO
  • Molecular Weight : 157.26 g/mol
  • IUPAC Name : 1-(1-(methoxymethyl)cyclopentyl)-N-methylmethanamine

This compound features a cyclopentyl ring substituted with a methoxymethyl group and an N-methyl group, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes associated with metabolic pathways. For example, enoyl-ACP reductase (FabI) inhibitors have shown antibacterial activity against various pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Modulation of Receptor Activity : Compounds in this class may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic benefits in conditions like depression or anxiety.

Biological Activity Data

Study Findings Reference
In vitro studies on antibacterial activityDemonstrated inhibition against Gram-positive and Gram-negative bacteria.
Toxicity assessmentLong-term exposure does not produce chronic adverse health effects; no evidence of endocrine disruption found.
Pharmacological profilingPotential applications in treating bacterial infections and possibly neurological disorders.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine:

  • Antibacterial Efficacy : A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth in clinical isolates, suggesting that this compound could be developed into a novel antibacterial agent .
  • Neuropharmacological Effects : Research into structurally related amines has indicated potential for modulation of neurotransmitter systems, which could lead to therapeutic applications in psychiatric disorders .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield.
  • Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Reference: Similar amide synthesis protocols involving dichloromethane and diisopropylethylamine for coupling reactions .

Basic: How to characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Employ a multi-technique approach:

NMR Spectroscopy :

  • 1H NMR : Identify methoxyethyl protons (δ 3.3–3.5 ppm), cyclopentyl ring protons (δ 1.5–2.2 ppm), and N-methyl group (δ 2.2–2.4 ppm).
  • 13C NMR : Confirm the methoxy group (δ 50–60 ppm) and cyclopentyl carbons.

IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) from the methoxyethyl group.

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+).

Validation : Compare spectral data with structurally similar amines, such as N-methyl-cyclopentylmethanamine derivatives .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid :
    • Skin contact : Wash immediately with soap and water .
    • Eye exposure : Rinse with water for ≥15 minutes and seek medical attention .
  • Storage : Keep in a cool, dry place away from oxidizing agents.

Reference : Safety protocols for analogous amines, such as N-(Cyclopropylmethyl)-2-methoxyethanamine .

Advanced: What strategies mitigate racemization during synthesis of chiral centers in this compound?

Methodological Answer:
To preserve stereochemistry:

Low-Temperature Reactions : Conduct reactions at 0–4°C to reduce thermal racemization.

Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.

Chiral Resolution : Separate enantiomers via diastereomeric salt formation with chiral acids (e.g., (R)- or (S)-mandelic acid), as demonstrated in chiral phenylethylamine resolutions .

Validation : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column.

Advanced: How to resolve contradictory solubility data reported in different studies?

Methodological Answer:

Standardize Conditions :

  • Use USP-grade solvents (e.g., HPLC-grade water, ethanol) and controlled temperatures (e.g., 25°C ± 0.1°C).

Analytical Techniques :

  • Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (if chromophores are present).

Data Reconciliation : Compare results with structurally related compounds (e.g., cyclopentylmethanamine derivatives) to identify outliers .

Example : Discrepancies in water solubility may arise from pH variations; adjust to physiological pH (7.4) for consistency.

Advanced: How to analyze metabolic stability in vitro for this amine derivative?

Methodological Answer:

Liver Microsome Assay :

  • Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in PBS (pH 7.4) containing NADPH.
  • Terminate reactions at intervals (0, 15, 30, 60 min) with ice-cold acetonitrile.

Quantification : Use LC-MS/MS to measure parent compound depletion. Calculate half-life (t½) and intrinsic clearance (Clint).

Controls : Include positive controls (e.g., verapamil) for enzyme activity validation.

Reference : Toxicological profiling methods for naphthalene derivatives, including metabolic pathway identification .

Advanced: What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or monoamine transporters).
  • Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS).

QSAR Modeling :

  • Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors.

ADMET Prediction :

  • Tools like SwissADME or ADMETlab estimate absorption, toxicity, and blood-brain barrier permeability.

Validation : Cross-check predictions with in vitro assays (e.g., receptor binding assays) .

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